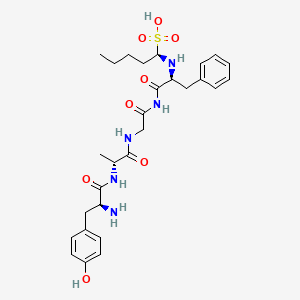
2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl-, iodide is a chemical compound with a complex structure It is characterized by the presence of a furan ring, an ethoxycarbonyl group, and multiple methyl groups, along with an iodide ion
Vorbereitungsmethoden
The synthesis of 2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl-, iodide involves several steps. One common method includes the reaction of 2-furanmethanol with ethyl chloroformate to introduce the ethoxycarbonyl group. This intermediate is then reacted with tetramethylammonium iodide under specific conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the ethoxycarbonyl group or the furan ring.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl-, iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl-, iodide involves its interaction with molecular targets through its furan ring and ethoxycarbonyl group. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl-, iodide can be compared with other similar compounds, such as:
2-Furanmethanaminium, N,N-dimethyl-N-phenyl-, iodide: Similar structure but with a phenyl group instead of the ethoxycarbonyl group.
1-[5-(Ethoxycarbonyl)-2-furyl]-N,N-diethylethanaminium: Similar structure but with diethyl groups instead of tetramethyl groups. These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical properties and applications.
Eigenschaften
CAS-Nummer |
3519-20-8 |
|---|---|
Molekularformel |
C12H20INO3 |
Molekulargewicht |
353.20 g/mol |
IUPAC-Name |
(4-ethoxycarbonyl-5-methylfuran-2-yl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H20NO3.HI/c1-6-15-12(14)11-7-10(16-9(11)2)8-13(3,4)5;/h7H,6,8H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
TUTJYLUZYBJMMA-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=C(OC(=C1)C[N+](C)(C)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


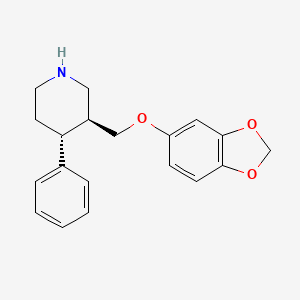
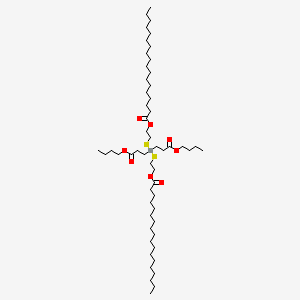
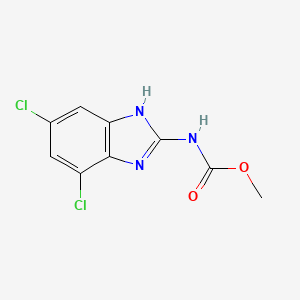
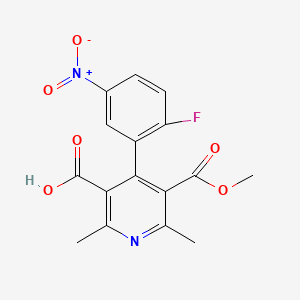
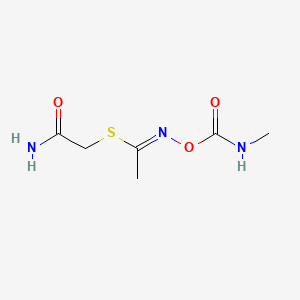
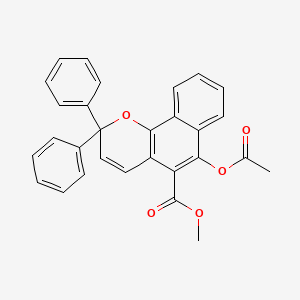
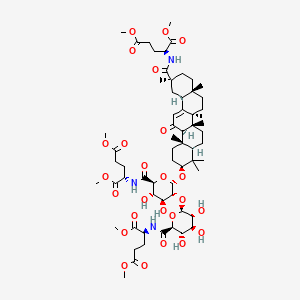
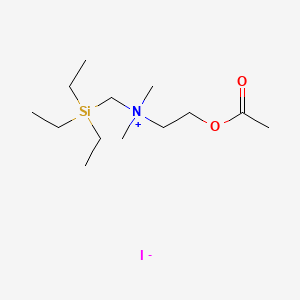
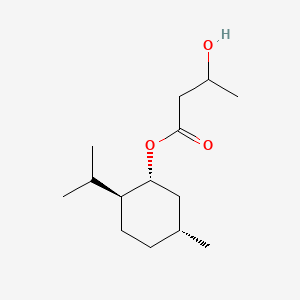



![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
